N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide
Description
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide is an organic compound with the molecular formula C17H18INO2 It is characterized by the presence of an iodinated benzamide group and an ethylphenoxyethyl moiety
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18INO2/c1-2-13-6-8-16(9-7-13)21-11-10-19-17(20)14-4-3-5-15(18)12-14/h3-9,12H,2,10-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMNDWJNKCQILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-iodobenzoic acid and 4-ethylphenol.
Formation of 4-ethylphenoxyethyl Intermediate: 4-ethylphenol is reacted with ethylene oxide in the presence of a base to form 2-(4-ethylphenoxy)ethanol.
Amidation Reaction: The intermediate 2-(4-ethylphenoxy)ethanol is then reacted with 3-iodobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzamide group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, utilizing the iodinated benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the benzamide group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the iodinated benzene ring with other aromatic systems.
Scientific Research Applications
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide involves its interaction with specific molecular targets. The iodinated benzamide group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The ethylphenoxyethyl moiety can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-ethylphenoxy)ethyl]-3-bromobenzamide
- N-[2-(4-ethylphenoxy)ethyl]-3-chlorobenzamide
- N-[2-(4-ethylphenoxy)ethyl]-3-fluorobenzamide
Uniqueness
N-[2-(4-ethylphenoxy)ethyl]-3-iodobenzamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogenated derivatives may not. The iodine atom also imparts distinct physical and chemical properties, such as higher molecular weight and different electronic effects, making this compound particularly valuable in certain applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
